molecular formula C70H114O35 B118163 Saponin E, hupehensis CAS No. 152464-76-1

Saponin E, hupehensis

Cat. No. B118163
CAS RN: 152464-76-1
M. Wt: 1515.6 g/mol
InChI Key: DNDOZBDUEDTZGE-UHFFFAOYSA-N
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Description

Saponin E, hupehensis is a natural compound that is found in various plants. It has been extensively studied for its potential medicinal properties.

Scientific Research Applications

Triterpenoid Saponins from Anemone hupehensis Wang, Wu, and Chen (1993, 1997) isolated four triterpenoid saponins from Anemone hupehensis, including two new saponins, hupehensis saponins D and E. These compounds have potential pharmacological properties, being part of a family of bioactive compounds in plants with varied applications in drug research due to their medicinal properties (Wang, Wu, & Chen, 1993) (Wang, Wu, & Chen, 1997).

Molecular Activities and Biosynthesis of Saponins Augustin et al. (2011) discuss saponins' role in plant defense and their growing interest in drug research. The biosynthesis of saponins involves multiple enzymes, with a focus on their potential for industrial processes and pharmacology. This highlights the importance of saponins like Saponin E in both ecological and medicinal contexts (Augustin, Kuzina, Andersen, & Bak, 2011).

Saponins in Cereals and Agricultural Significance Osbourn (2003) notes the presence of saponins in various plants, including their significant antifungal activity. This research suggests the potential role of Saponin E in agricultural applications, especially in crop protection (Osbourn, 2003).

Pharmacological Properties of Saponins The research by Zhou et al. (2009) on Echinocystic acid and its saponins from Impatiens pritzellii var. hupehensis indicates the potential of saponins in traditional medicine, particularly in treating conditions like rheumatoid arthritis. This underscores the possible therapeutic applications of Saponin E in similar contexts (Zhou et al., 2009).

Dietary Saponins and Health Benefits Elekofehinti et al. (2014) highlight the regulatory role of saponins on biofuels and energy metabolism, suggesting Saponin E's potential impact on managing conditions like diabetes and obesity through dietary means (Elekofehinti et al., 2014).

properties

CAS RN

152464-76-1

Product Name

Saponin E, hupehensis

Molecular Formula

C70H114O35

Molecular Weight

1515.6 g/mol

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C70H114O35/c1-26-38(76)43(81)47(85)59(95-26)102-54-33(21-72)98-57(50(88)46(54)84)94-24-34-42(80)45(83)49(87)61(99-34)105-64(91)70-17-15-65(3,4)19-29(70)28-9-10-36-66(5)13-12-37(67(6,25-73)35(66)11-14-69(36,8)68(28,7)16-18-70)100-63-56(40(78)30(74)22-93-63)104-62-52(90)55(39(77)27(2)96-62)103-58-51(89)53(31(75)23-92-58)101-60-48(86)44(82)41(79)32(20-71)97-60/h9,26-27,29-63,71-90H,10-25H2,1-8H3

InChI Key

DNDOZBDUEDTZGE-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O

synonyms

3-O-beta-D-glucopyransoyl(1-->3)-beta-D-ribopyranosyl(1-->3)-alpha-L-rhamnopyranosyl(1-->2)-alpha-L-arabinopyranosyl-hederagenin-28-O-alpha-L-rhamnopyranosyl(1-->4)-beta-D-glucopyranosyl (1-->6)-beta-D-glucopyranoside
hupehensis saponin E
saponin E, hupehensis

Origin of Product

United States

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